Cas no 137234-99-2 (3-Bromo-2,5,6-trifluorobenzaldehyde)
3-Bromo-2,5,6-trifluorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 3-bromo-2,5,6-trifluoro-
- 5-Bromo-2,3,6-trifluorobenzaldehyde
- 3-bromo-2,5,6-trifluorobenzaldehyde
- 137234-99-2
- SCHEMBL9478821
- IAZJZAXUIHMQGF-UHFFFAOYSA-N
- MFCD26687662
- AKOS023125764
- 3-Bromo-2,5,6-trifluorobenzaldehyde
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- MDL: MFCD26687662
- Inchi: 1S/C7H2BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H
- InChI Key: IAZJZAXUIHMQGF-UHFFFAOYSA-N
- SMILES: C(=O)C1=C(F)C(F)=CC(Br)=C1F
Computed Properties
- Exact Mass: 237.92411Da
- Monoisotopic Mass: 237.92411Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 17.1Ų
3-Bromo-2,5,6-trifluorobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B227671-100mg |
3-Bromo-2,5,6-trifluorobenzaldehyde |
137234-99-2 | 100mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B227671-500mg |
3-Bromo-2,5,6-trifluorobenzaldehyde |
137234-99-2 | 500mg |
$ 705.00 | 2022-06-07 | ||
| TRC | B227671-1g |
3-Bromo-2,5,6-trifluorobenzaldehyde |
137234-99-2 | 1g |
$ 1070.00 | 2022-06-07 | ||
| Apollo Scientific | PC502420-1g |
3-Bromo-2,5,6-trifluorobenzaldehyde |
137234-99-2 | 97% | 1g |
£136.00 | 2025-02-21 | |
| Apollo Scientific | PC502420-5g |
3-Bromo-2,5,6-trifluorobenzaldehyde |
137234-99-2 | 97% | 5g |
£400.00 | 2025-02-21 | |
| Apollo Scientific | PC502420-10g |
3-Bromo-2,5,6-trifluorobenzaldehyde |
137234-99-2 | 97% | 10g |
£710.00 | 2025-02-21 | |
| Ambeed | A838373-5g |
5-Bromo-2,3,6-trifluorobenzaldehyde |
137234-99-2 | 95% | 5g |
$250.0 | 2024-04-24 | |
| A2B Chem LLC | AY12031-250mg |
3-bromo-2,5,6-trifluorobenzaldehyde |
137234-99-2 | 95% | 250mg |
$474.00 | 2024-04-20 | |
| A2B Chem LLC | AY12031-1g |
3-bromo-2,5,6-trifluorobenzaldehyde |
137234-99-2 | 1g |
$278.00 | 2024-01-04 | ||
| Apollo Scientific | PC502420-25g |
3-Bromo-2,5,6-trifluorobenzaldehyde |
137234-99-2 | 97% | 25g |
£1562.00 | 2025-02-21 |
3-Bromo-2,5,6-trifluorobenzaldehyde Suppliers
3-Bromo-2,5,6-trifluorobenzaldehyde Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 3-Bromo-2,5,6-trifluorobenzaldehyde
Recent Advances in the Application of 3-Bromo-2,5,6-trifluorobenzaldehyde (CAS: 137234-99-2) in Chemical Biology and Pharmaceutical Research
3-Bromo-2,5,6-trifluorobenzaldehyde (CAS: 137234-99-2) is a fluorinated aromatic aldehyde that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including drug candidates and agrochemicals. Its unique structural features, characterized by the presence of bromine and fluorine substituents, make it a valuable building block for the development of novel compounds with enhanced pharmacological properties.
Recent studies have highlighted the role of 3-Bromo-2,5,6-trifluorobenzaldehyde in the synthesis of fluorinated heterocycles, which are increasingly important in drug discovery. Fluorination is a common strategy to improve the metabolic stability, bioavailability, and binding affinity of pharmaceutical compounds. Researchers have successfully utilized this aldehyde in Pd-catalyzed cross-coupling reactions to construct complex molecular architectures, enabling the rapid assembly of drug-like scaffolds. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent kinase inhibitors targeting cancer-related pathways.
In addition to its synthetic applications, 3-Bromo-2,5,6-trifluorobenzaldehyde has been investigated for its potential as a precursor in the development of fluorescent probes. A recent study in ACS Chemical Biology reported the design of a fluorogenic probe derived from this compound, which exhibited high selectivity for cysteine residues in proteins. This probe has been instrumental in studying protein-protein interactions and post-translational modifications, providing valuable insights into cellular processes.
The compound's stability and reactivity have also made it a subject of interest in materials science. Researchers have explored its use in the synthesis of liquid crystals and organic electronic materials, where the introduction of fluorine atoms can significantly alter the material's properties. A 2022 publication in Advanced Materials detailed the incorporation of 3-Bromo-2,5,6-trifluorobenzaldehyde into conjugated polymers, resulting in materials with improved charge transport characteristics for optoelectronic applications.
Despite its promising applications, challenges remain in the large-scale production and purification of 3-Bromo-2,5,6-trifluorobenzaldehyde. Recent advancements in flow chemistry and continuous manufacturing have addressed some of these issues, as highlighted in a 2023 review in Organic Process Research & Development. These innovations have streamlined the synthesis process, reducing waste and improving yield, thereby making the compound more accessible for industrial applications.
Looking ahead, the continued exploration of 3-Bromo-2,5,6-trifluorobenzaldehyde is expected to yield further breakthroughs in drug discovery and materials science. Its unique combination of reactivity and stability positions it as a valuable tool for researchers seeking to develop next-generation therapeutics and functional materials. Ongoing studies are also investigating its potential in biocatalysis and green chemistry, aligning with the growing emphasis on sustainable synthetic methodologies.
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